molecular formula C7H8BBrO2 B6342756 2-Bromo-4-methylphenylboronic acid CAS No. 854636-01-4

2-Bromo-4-methylphenylboronic acid

Cat. No. B6342756
CAS RN: 854636-01-4
M. Wt: 214.85 g/mol
InChI Key: PWIXPRHFXJQBJS-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenylboronic acid is an organic compound containing boron, carbon, hydrogen, and bromine . It has a molecular formula of C7H8BBrO2 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylphenylboronic acid consists of a boron atom bonded to an oxygen atom, a bromine atom, and a phenyl ring. The phenyl ring is substituted with a bromine atom and a methyl group .


Physical And Chemical Properties Analysis

2-Bromo-4-methylphenylboronic acid has a density of 1.6±0.1 g/cm³, a boiling point of 335.9±52.0 °C at 760 mmHg, and a flash point of 156.9±30.7 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-Bromo-4-methylphenylboronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Protodeboronation Reactions

In addition to SM coupling, this compound finds use in protodeboronation reactions:

Laboratory Safety

Safety and Hazards

The safety data sheet for 2-Bromo-4-methylphenylboronic acid indicates that it is a hazardous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 2-Bromo-4-methylphenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-4-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .

Result of Action

The result of 2-Bromo-4-methylphenylboronic acid’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-4-methylphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions .

properties

IUPAC Name

(2-bromo-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIXPRHFXJQBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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